A Comprehensive Technical Guide to 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester (CAS No: 2121514-81-4)
A Comprehensive Technical Guide to 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester (CAS No: 2121514-81-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester, identified by the CAS number 2121514-81-4, is a key heterocyclic building block in contemporary drug discovery and development.[1][2] Its trifunctional nature, featuring a pyridine core substituted with a bromo, a chloro, and a boronic acid pinacol ester group, offers medicinal chemists a powerful tool for the strategic and selective synthesis of complex molecular architectures. The differential reactivity of the halogen atoms, coupled with the versatility of the boronic ester in palladium-catalyzed cross-coupling reactions, allows for a stepwise and controlled elaboration of the pyridine scaffold. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable synthetic intermediate, with a focus on the underlying chemical principles and field-proven methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 2121514-81-4 | [1][2] |
| Molecular Formula | C11H14BBrClNO2 | [1] |
| Molecular Weight | 318.4 g/mol | [1] |
| Physical State | Likely a white to off-white solid | Representative |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and Dichloromethane. Insoluble in water. | Representative |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, -20°C is recommended.[3] | [3] |
Synthesis: The Miyaura Borylation Approach
The most common and efficient method for the synthesis of aryl and heteroaryl boronic acid pinacol esters is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to install the boronic ester group onto an aryl or heteroaryl halide.[4]
The synthesis of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester would logically start from a suitable polyhalogenated pyridine precursor, such as 5-bromo-2,4-dichloropyridine. The selection of the 4-position for borylation over the other halogenated sites is a critical aspect of this synthesis, governed by the principles of regioselectivity in palladium-catalyzed reactions on substituted pyridines. In many cases, the C4 position of dichloropyridines can be selectively functionalized.[6]
Experimental Workflow: Miyaura Borylation
Caption: General workflow for the synthesis via Miyaura borylation.
Detailed Protocol: Synthesis of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester
This protocol is a representative procedure based on established Miyaura borylation methodologies for polyhalogenated heterocycles.[7]
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2,4-dichloropyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add anhydrous and degassed 1,4-dioxane via syringe. To this suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions due to its high activity and stability.[5]
-
Base: A weak base like potassium acetate (KOAc) is crucial.[4] Stronger bases can promote a subsequent Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide, leading to undesired byproducts.[4] The base is believed to facilitate the transmetalation step in the catalytic cycle.[4]
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation and ensures a high yield.
-
Anhydrous Conditions: While some cross-coupling reactions tolerate water, Miyaura borylation is generally performed under anhydrous conditions to prevent the hydrolysis of the diboron reagent and the resulting boronic ester.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester in drug development lies in its application as a coupling partner in Suzuki-Miyaura reactions.[8][9] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the pyridine ring.
A key feature of this building block is the potential for chemoselective coupling . The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf >> Cl.[10] This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. However, with polyhalogenated pyridines, the electronic effects of the nitrogen atom and other substituents can influence this reactivity order. For 5-bromo-2-chloropyridines, it has been observed that under certain conditions, the C-Br bond at the 5-position is more reactive towards palladium-catalyzed amination, while other conditions can favor reaction at the C2-Cl bond.[6] This differential reactivity provides a strategic advantage in the synthesis of polysubstituted pyridines. In the case of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester, the Suzuki-Miyaura coupling is expected to proceed at the boronic ester position.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester with an aryl bromide.
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 5-Bromo-2-chloropyridine-4-boronic acid pinacol ester (1.2 equiv.), the desired aryl or heteroaryl bromide (1.0 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and degas by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v). Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired 4-aryl-5-bromo-2-chloropyridine.
Self-Validating System:
The success of this protocol relies on the careful selection of reagents and conditions. The choice of a suitable palladium catalyst and base is critical for achieving a high yield and preventing side reactions such as protodeborylation of the boronic ester.[11][12] The progress of the reaction should be carefully monitored to avoid decomposition at elevated temperatures.
Conclusion
5-Bromo-2-chloropyridine-4-boronic acid pinacol ester is a strategically important building block for the synthesis of highly functionalized pyridine derivatives. Its preparation via the Miyaura borylation and its subsequent use in Suzuki-Miyaura cross-coupling reactions provide a reliable and versatile platform for the construction of novel molecular entities with potential therapeutic applications. The principles of chemoselectivity and the well-established protocols for these palladium-catalyzed reactions empower researchers in drug discovery to efficiently explore new chemical space.
References
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Roizen, J. L., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
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Morin, M. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
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Leitch, D. C., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
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Morin, M. R., et al. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]
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Roizen, J. L., et al. (2017). Selective, serial, and exhaustive Suzuki‐Miyaura reactions involving... ResearchGate. [Link]
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Kabalka, G. W., et al. (2006). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. PMC. [Link]
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Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
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ResearchGate. (2016). Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. ResearchGate. [Link]
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Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
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The Royal Society of Chemistry. (2017). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. [Link]
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Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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HETEROCYCLES. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. [Link]
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Howei Pharm. (2023). 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester,95%. Howei Pharm. [Link]
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USCKS. 5-Bromo-2-chloropyridine-4-boronic acid, pinacol ester[2121514-81-4]. USCKS. [Link]
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